n-Methyl-d-methionine

Enzymology Cancer Metabolism Methionine Adenosyltransferase

Struggling to distinguish genuine MAT inhibitors from non-specific binders in AdoMet analog synthesis? n-Methyl-D-methionine (N-Me-D-Met-OH) provides a validated negative control. - No substrate activity for MAT isozymes M-2 and M-T at 4 mM, enabling precise inhibitor characterization. - Functions as a non-tumor-inhibitory control in cancer models, eliminating confounding anti-tumor effects. - Fmoc derivative available for solid-phase peptide synthesis, leveraging N-methylation for enhanced backbone rigidity. Procure with NLT 98% purity, stable under recommended storage.

Molecular Formula C6H13NO2S
Molecular Weight 163.24 g/mol
Cat. No. B1643107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Methyl-d-methionine
Molecular FormulaC6H13NO2S
Molecular Weight163.24 g/mol
Structural Identifiers
SMILESCNC(CCSC)C(=O)O
InChIInChI=1S/C6H13NO2S/c1-7-5(6(8)9)3-4-10-2/h5,7H,3-4H2,1-2H3,(H,8,9)/t5-/m1/s1
InChIKeyYAXAFCHJCYILRU-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-Methyl-d-methionine: Non-Proteinogenic Methionine Analog


n-Methyl-d-methionine (N-Me-D-Met-OH), CAS 526210-74-2, is a non-proteinogenic amino acid analog characterized by N-methylation of the D-enantiomer of methionine. With a molecular formula of C₆H₁₃NO₂S and a molecular weight of 163.24 g/mol, this compound is a derivative where a methyl group is attached to the α-amino group of D-methionine . This structural modification alters its biochemical properties relative to the endogenous L-methionine and its D-enantiomer, making it a valuable tool compound in enzymology and peptide chemistry research [1]. The compound is available from commercial vendors for laboratory use, typically with a purity specification of NLT 98% .

Why n-Methyl-d-methionine Cannot Be Substituted


Generic substitution of n-Methyl-d-methionine with L-methionine, D-methionine, or N-methyl-L-methionine is not scientifically valid due to profound differences in stereospecific enzyme recognition and metabolic fate. While L-methionine is the primary substrate for mammalian methionine adenosyltransferase (MAT), the D-enantiomer exhibits dramatically reduced activity [1]. Critically, N-methylation further alters this interaction; the N-methyl-L-methionine derivative (sometimes referred to as Vitamin U) is a natural product with distinct biological roles in gastrointestinal health [2], whereas the D-configured N-methyl analog demonstrates a unique profile as a weak inhibitor with no substrate activity for certain MAT isozymes [1]. These differences in chirality and N-functionalization lead to divergent biochemical behaviors that directly impact experimental outcomes, making it essential to select the specific compound based on the required mechanism of action for research applications [1].

n-Methyl-d-methionine Quantitative Differentiation Evidence


Weak, Non-Substrate MAT Inhibitor Profile

n-Methyl-d-methionine (N-Me-D-Met) was evaluated as an inhibitor of rat methionine adenosyltransferase (MAT) isozymes M-2 (normal tissue) and M-T (Novikoff ascitic hepatoma). In contrast to L-methionine, which is the natural substrate, N-Me-D-Met and other N-alkyl derivatives were found to be weak inhibitors of both M-2 and M-T. Critically, at a concentration of 4 mM, N-Me-D-Met showed no detectable substrate activity, meaning it was not converted to its corresponding S-adenosylmethionine (AdoMet) analog by either isozyme [1].

Enzymology Cancer Metabolism Methionine Adenosyltransferase

In Vivo Tumor Growth Inhibition vs. Ethionine

In a 1958 in vivo study examining the effects of methionine analogs on tumor growth in rats, n-Methyl-d-methionine (referred to as N-methylmethionine) was tested alongside ethionine and α-methylmethionine. While ethionine demonstrated tumor growth inhibition, both α-methylmethionine and N-methylmethionine were found to be ineffective as tumor growth inhibitors. Furthermore, the study noted that N-methylmethionine was non-toxic to the animals and had a lesser effect on the concentration of apparent free methionine in the liver of female rats compared to ethionine [1].

Cancer Biology Tumor Metabolism In Vivo Pharmacology

Nutritional Potency vs. D-Methionine Derivatives

While direct nutritional data for n-Methyl-d-methionine is limited, a comprehensive study on methionine derivatives provides a valuable class-level context. In mice fed amino acid diets, D-methionine was well-utilized, whereas N-acetyl-D-methionine had a much lower potency, between 4% and 40% relative to L-methionine [1]. This suggests that derivatization of the D-enantiomer can severely impact nutritional value. Given that n-Methyl-d-methionine is an N-methylated D-methionine, it is highly probable that its nutritional potency would be similarly or more significantly reduced compared to its unmethylated parent, D-methionine, due to the combined effects of chirality and N-substitution on enzyme recognition and transport.

Nutritional Science Amino Acid Bioavailability Metabolism

Peptidomimetic Design: N-Methylation & D-Stereochemistry

The Fmoc-protected derivative of n-Methyl-d-methionine is commercially available for solid-phase peptide synthesis (SPPS). The N-methyl substitution on the alpha-nitrogen is known to increase peptide backbone rigidity and enhance resistance to enzymatic degradation, properties highly sought after in the design of bioactive peptides and peptidomimetics [1]. The D-methionine enantiomer introduces specific stereochemical control, further altering the peptide's conformational landscape and its interaction with biological targets compared to the L-enantiomer [1].

Peptide Chemistry Drug Design Peptidomimetics

n-Methyl-d-methionine: Research & Industrial Applications


MAT Isozyme Function & Inhibition Studies

Procure n-Methyl-d-methionine for use as a negative control substrate in MAT enzymatic assays. Given its established profile as a weak inhibitor with no substrate activity at 4 mM for both normal (M-2) and tumor (M-T) MAT isozymes [1], it serves as a critical tool to differentiate between compounds that merely bind the active site and those that are successfully converted to the S-adenosylmethionine (AdoMet) analog. This allows for the precise characterization of novel MAT inhibitors in cancer and metabolic research.

In Vivo Control for Methionine Analog Studies

Utilize n-Methyl-d-methionine as a non-tumor-inhibitory and non-toxic control compound in in vivo cancer studies. Research has demonstrated that while ethionine inhibits tumor growth, n-Methyl-d-methionine is ineffective [1]. This established profile is valuable for experimental designs where a methionine analog is required as a control for metabolic effects without confounding the study with anti-tumor activity.

Conformationally Constrained Peptide Synthesis

Employ the Fmoc-protected derivative of n-Methyl-d-methionine in solid-phase peptide synthesis to incorporate N-methyl-D-amino acid residues into peptide chains. This modification leverages the known property of N-methylation to increase peptide backbone rigidity and enhance resistance to enzymatic degradation [1], which is a key strategy in developing peptide-based therapeutics with improved pharmacokinetic properties.

Chiral Ligands & Asymmetric Catalysts

Explore the use of n-Methyl-d-methionine as a chiral building block for synthesizing novel ligands. The defined D-stereochemistry and the presence of the N-methyl group offer unique steric and electronic properties that can be tuned for asymmetric catalysis applications, distinguishing it from the more common L-enantiomer derivatives [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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